molecular formula C34H74I2N2 B12025658 Hexamethylenebis(dimethyldodecylammonium), diiodide CAS No. 27916-23-0

Hexamethylenebis(dimethyldodecylammonium), diiodide

Cat. No.: B12025658
CAS No.: 27916-23-0
M. Wt: 764.8 g/mol
InChI Key: UEXRNIUHKWUZFJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethylenebis(dimethyldodecylammonium), diiodide is a quaternary ammonium compound with the chemical formula C₃₄H₇₄I₂N₂. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its two long hydrophobic dodecyl chains and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as a biocide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylenebis(dimethyldodecylammonium), diiodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1,6-hexanediamine with dodecyl bromide to form N,N’-didodecyl-1,6-hexanediamine. This intermediate is then reacted with methyl iodide to produce the final product, this compound. The reaction conditions usually involve heating the reactants in an organic solvent such as acetonitrile or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis(dimethyldodecylammonium), diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .

Scientific Research Applications

Hexamethylenebis(dimethyldodecylammonium), diiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexamethylenebis(dimethyldodecylammonium), diiodide primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chains insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis. The quaternary ammonium head interacts with negatively charged components of the cell membrane, further enhancing its biocidal effect .

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium chloride: Known for its use in various industrial and research applications.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Uniqueness

Hexamethylenebis(dimethyldodecylammonium), diiodide is unique due to its dual long-chain structure, which enhances its surfactant and biocidal properties compared to other quaternary ammonium compounds. This structural feature allows it to be more effective in reducing surface tension and disrupting microbial cell membranes .

Properties

CAS No.

27916-23-0

Molecular Formula

C34H74I2N2

Molecular Weight

764.8 g/mol

IUPAC Name

dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide

InChI

InChI=1S/C34H74N2.2HI/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2;;/h7-34H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

UEXRNIUHKWUZFJ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.